molecular formula C19H15BrClN3O2 B11138382 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide

Cat. No.: B11138382
M. Wt: 432.7 g/mol
InChI Key: IVXQGNXBAUTTMC-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide is a synthetic chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core substituted with bromophenyl and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Acylation: The final step involves the acylation of the pyridazinone core with 3-chlorobenzyl chloride in the presence of a base such as triethylamine or pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-chlorobenzyl)acetamide is unique due to the presence of both bromophenyl and chlorobenzyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H15BrClN3O2

Molecular Weight

432.7 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(3-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H15BrClN3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)

InChI Key

IVXQGNXBAUTTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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